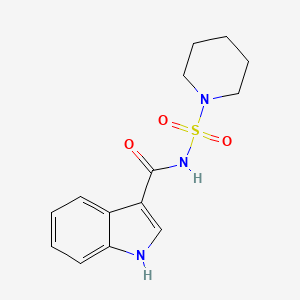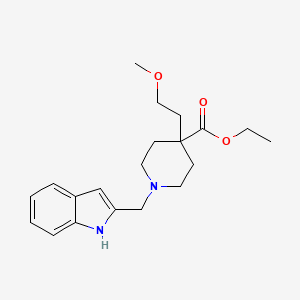
N-(1-piperidinylsulfonyl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PSIC is a chemical compound with the molecular formula C15H19N3O3S. It was first synthesized in 2010 by researchers at the University of California, San Francisco. PSIC has been found to have potential therapeutic applications in various fields, including cancer research, neurology, and immunology.
作用機序
PSIC exerts its effects by inhibiting the activity of a protein called Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting GSK-3, PSIC can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
PSIC has been shown to have a range of biochemical and physiological effects. In cancer cells, PSIC inhibits cell growth and induces apoptosis (programmed cell death). In neurology, PSIC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, PSIC has been found to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
One of the advantages of PSIC for lab experiments is its specificity for GSK-3 inhibition. This allows researchers to study the effects of GSK-3 inhibition without the confounding effects of other cellular processes. However, PSIC has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on PSIC. One area of research is the development of PSIC analogs with improved solubility and potency. Another area of research is the investigation of PSIC's effects on other cellular processes beyond GSK-3 inhibition. Additionally, PSIC's potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation, warrant further investigation.
合成法
The synthesis of PSIC involves several steps, starting with the reaction of 2-nitrobenzaldehyde with piperidine to form a nitroalkene intermediate. The nitroalkene intermediate is then reduced to a piperidine amine, which is subsequently reacted with 1H-indole-3-carboxylic acid to form PSIC. The synthesis method for PSIC is complex and requires expertise in organic chemistry.
科学的研究の応用
PSIC has been found to have potential therapeutic applications in various fields of scientific research. In cancer research, PSIC has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. PSIC has also been found to have potential therapeutic applications in neurology, where it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, PSIC has been found to have anti-inflammatory effects and to modulate the immune response.
特性
IUPAC Name |
N-piperidin-1-ylsulfonyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-14(12-10-15-13-7-3-2-6-11(12)13)16-21(19,20)17-8-4-1-5-9-17/h2-3,6-7,10,15H,1,4-5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDENAYXSQAWGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)

![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)


![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)

![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)

![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)